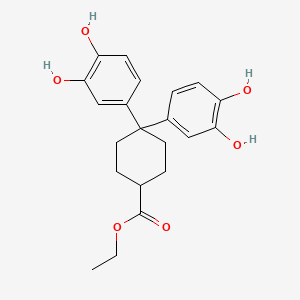
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate is a complex organic compound characterized by a cyclohexane ring substituted with two 3,4-dihydroxyphenyl groups and an ethyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: The cyclohexanone undergoes a condensation reaction with 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate can be compared with other similar compounds:
Bisphenol A (BPA): Both compounds have phenolic groups, but BPA lacks the carboxylate ester group and has different industrial applications.
Bisphenol Z (BPZ): Similar to BPA but with a cyclohexane ring, BPZ is used as an alternative to BPA in certain applications.
Ethyl 4-oxocyclohexanecarboxylate: This compound has a similar cyclohexane structure but lacks the dihydroxyphenyl groups, leading to different chemical properties and applications.
Properties
CAS No. |
502483-50-3 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-2-27-20(26)13-7-9-21(10-8-13,14-3-5-16(22)18(24)11-14)15-4-6-17(23)19(25)12-15/h3-6,11-13,22-25H,2,7-10H2,1H3 |
InChI Key |
PACAFLWHDLZSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)

![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
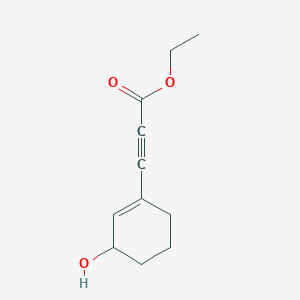
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
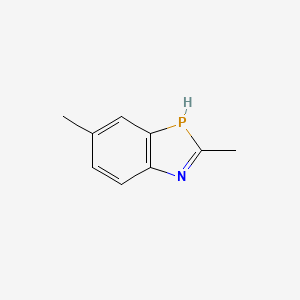
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
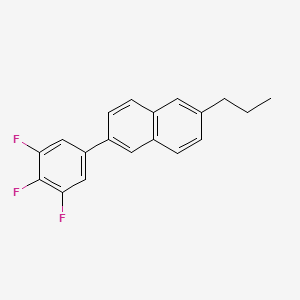
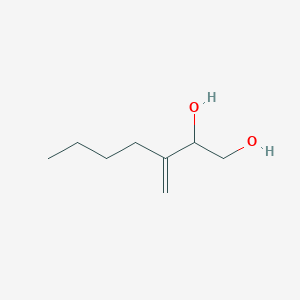
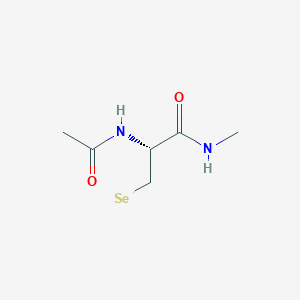
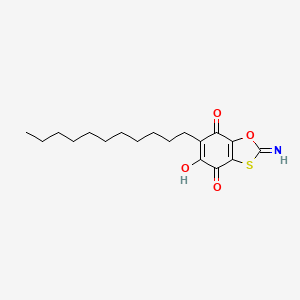
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
